molecular formula C22H14Cl2F3N5OS B12154674 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12154674
M. Wt: 524.3 g/mol
InChI Key: RDSSHQMOAZPCKF-UHFFFAOYSA-N
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Description

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and pyridinyl groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl and Pyridinyl Groups: These groups can be introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds and pyridine derivatives.

    Sulfanyl Group Addition: The sulfanyl group is typically introduced through thiolation reactions, using reagents like thiourea or thiols.

    Final Acetamide Formation: The acetamide group is introduced in the final step, often through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring and aromatic groups could facilitate binding to biological targets, while the sulfanyl group might participate in redox reactions or form covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-triazole: Similar triazole structure but lacks the sulfanyl and acetamide groups.

    N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide: Contains the acetamide group but lacks the triazole and sulfanyl groups.

Uniqueness

The uniqueness of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both triazole and sulfanyl groups makes it particularly versatile in chemical synthesis and potential biological applications.

Properties

Molecular Formula

C22H14Cl2F3N5OS

Molecular Weight

524.3 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H14Cl2F3N5OS/c23-14-1-4-16(5-2-14)32-20(13-7-9-28-10-8-13)30-31-21(32)34-12-19(33)29-15-3-6-18(24)17(11-15)22(25,26)27/h1-11H,12H2,(H,29,33)

InChI Key

RDSSHQMOAZPCKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)C4=CC=NC=C4)Cl

Origin of Product

United States

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